Cas no 533-08-4 (tropigline)
tropigline structure
Product Name:tropigline
CAS No:533-08-4
MF:C13H21NO2
MW:223.31134390831
CID:1581747
PubChem ID:12444363
Update Time:2025-04-21
tropigline Chemical and Physical Properties
Names and Identifiers
-
- tropigline
- Tropigline [INN:BAN]
- 3alpha-Tropanyl (E)-2-methylcrotonat
- Tropiglina
- Tropiglinum
- Tropintiglinat
- Tropyl 2,3-dimethylacrylate
- UNII-5O258V0L5T
- Tigloidine
- 3alpha-(Tigloyloxy)tropane
- Tiglic acid 3alpha-tropanyl ester
- Tigloyltropine
- Tropine tiglate (ester)
- 3beta-Tigloyloxytropane
- tiglylpseudotropine
- Tigloyl pseudotropine
- tigloidin
- tiglyssin
- (8-METHYL-8-AZABICYCLO(3.2.1)OCTAN-3-YL) (E)-2-METHYLBUT-2-ENOATE
- SCHEMBL2233976
- CROTONIC ACID, 2-METHYL-, 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-YL ESTER, (E)- 3.ALPHA.
- CS-6695
- TIGLYLTROPEINE
- 533-08-4
- G12749
- EINECS 207-810-5
- Tigloyl pseudotropine; Tiglylpseudotropine; Tiglyssin
- 3.alpha.-Tigloyloxytropane
- Tigloidinum
- 2-Butenoic acid, 2-methyl-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester,[1a,3b(E),5a]-
- UVHGSMZRSVGWDJ-LKQNJMEQSA-N
- DTXSID601023601
- (E)-1.ALPHA.H,5.ALPHA.H-TROPAN-3.BETA.-OL 2-METHYLCROTONATE
- 2-METHYL-2-BUTENOIC ACID (1.ALPHA.,3.ALPHA.(E),5.ALPHA.0- 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
- Q27262615
- 75GK1SV4EI
- NS00094399
- Tigloidina [INN-Spanish]
- TIGLOIDINE [MI]
- 3alpha-Tigloyloxytropane
- CHEMBL2107196
- Tigloidine (3-beta-Tigloyloxytropane)
- TIGLIC ACID ESTER WITH PSEUDOTROPINE
- CHEMBL2107120
- Tigloidina
- Tigloidinum [INN-Latin]
- UVHGSMZRSVGWDJ-WJKWMCMVSA-N
- UVHGSMZRSVGWDJ-ZCFDAEMWSA-N
- TIGLIC ACID 3.ALPHA.-TROPANYL ESTER
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate
- TIGLOIDINE [INN]
- Tigloidine [INN:BAN]
- 5O258V0L5T
- UNII-75GK1SV4EI
- TROPIGLINE [INN]
- Tropigline (3-alpha-Tigloyloxytropane)
- DA-78471
- 495-83-0
- 3-tigloyloxytropane
- SCHEMBL932922
- AKOS040740369
- TIGLOIDINE [WHO-DD]
- HY-U00082
- DTXSID901023824
- 3.beta.-Tigloyloxytropane
- MS-23254
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (Z)-2-methylbut-2-enoate
-
- Inchi: 1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+/t10-,11+,12?
- InChI Key: UVHGSMZRSVGWDJ-ZCFDAEMWSA-N
- SMILES: C/C=C(/C(OC1C[C@H]2N([C@H](CC2)C1)C)=O)\C
Computed Properties
- Exact Mass: 223.157229
- Monoisotopic Mass: 223.157229
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 2.214
Experimental Properties
- Color/Form: Oil
- Density: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 181.5-183 ºC
- Boiling Point: 290.2±33.0 ºC (760 Torr),
- Flash Point: 99.9±16.3 ºC,
- Solubility: Slightly soluble (1.9 g/l) (25 º C),
tropigline Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
533-08-4 (tropigline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk